molecular formula C16H11ClF3N5O B609612 NMS-P953 CAS No. 1403679-33-3

NMS-P953

Cat. No.: B609612
CAS No.: 1403679-33-3
M. Wt: 381.74
InChI Key: CZUQYAXYBOEHCY-UHFFFAOYSA-N
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Description

NMS-P953 (CAS: 1403679-33-3) is a selective JAK2 inhibitor with demonstrated efficacy in preclinical models. It exhibits significant tumor growth inhibition in the SET-2 xenograft model, attributed to its potent modulation of JAK2-dependent signaling pathways . Its favorable pharmacokinetic (PK) profile, including bioavailability and metabolic stability, and a strong safety profile in vivo make it a promising candidate for myeloproliferative neoplasms and other JAK2-driven malignancies . Characterization of this compound adheres to stringent analytical standards, including NMR, MS, and elemental analysis, ensuring structural integrity and purity .

Properties

CAS No.

1403679-33-3

Molecular Formula

C16H11ClF3N5O

Molecular Weight

381.74

IUPAC Name

5-(2-Amino-4-pyrimidinyl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C16H11ClF3N5O/c17-10-2-1-7(16(18,19)20)5-8(10)13-9(14(21)26)6-12(24-13)11-3-4-23-15(22)25-11/h1-6,24H,(H2,21,26)(H2,22,23,25)

InChI Key

CZUQYAXYBOEHCY-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC(C(F)(F)F)=CC=C2Cl)NC(C3=NC(N)=NC=C3)=C1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NMS-P953;  NMSP953;  NMS P953

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs: Pyrrolo-Triazine Derivatives

NMS-P953 belongs to the pyrrolo-triazine class, a scaffold known for kinase inhibition. Key structural analogs include:

CAS 918538-05-3
  • Structure : Pyrrolo[1,2-f][1,2,4]triazine core with chlorine substituents.
  • Synthesis : Utilizes N-ethyl-N,N-diisopropylamine and KI in DMF, similar to this compound’s synthetic routes .
  • Differentiation : Lacks the alkylation and functional groups critical for JAK2 selectivity, resulting in reduced target affinity compared to this compound .
Compound 4.2.12 ()
  • Structure : Features a pyrrolo-triazine core with alkylated side chains.
  • Characterization : Detailed $ ^1H $-NMR (δ 8.74–8.80 ppm for aromatic protons) and $ ^{13}C $-NMR (δ 175.4 ppm for COOH) data confirm structural similarities .
  • Limitation: No reported JAK2 activity, suggesting functional divergence despite structural overlap .

Table 1: Structural Comparison of Pyrrolo-Triazine Derivatives

Compound Core Structure Key Substituents Target Affinity
This compound Pyrrolo-triazine JAK2-specific motifs JAK2 (High)
CAS 918538-05-3 Pyrrolo[1,2-f][1,2,4]triazine Chlorine atoms Undisclosed
4.2.12 Pyrrolo-triazine Alkylated side chains Undisclosed

Functional Analogs: Kinase Inhibitors

NNC 112 (CAS: 125341-24-4)
  • Target : Dopamine D1 receptor antagonist .
  • Differentiation : Despite shared "NNC" cataloging, NNC 112 operates in a distinct therapeutic domain (neurology vs. oncology), underscoring this compound’s specialized JAK2 focus .
Hypothetical JAK2 Inhibitors
  • PK/Safety : this compound’s in vivo biomarker modulation and low toxicity contrast with many kinase inhibitors, which often suffer from off-target effects or poor metabolic stability .

Table 2: Functional Comparison with Cataloged Compounds

Compound Target Therapeutic Area PK/Safety Profile
This compound JAK2 Oncology Favorable (in vivo)
NNC 112 Dopamine D1 Receptor Neurology Undisclosed
NNC 11-1607 mAChR Neurology Undisclosed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NMS-P953
Reactant of Route 2
NMS-P953

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